molecular formula C12H18N2O2 B7628310 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid

1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid

Cat. No.: B7628310
M. Wt: 222.28 g/mol
InChI Key: HGTJQGSZVGOWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory formation. CPCCOEt has been extensively investigated for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.

Mechanism of Action

1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid selectively binds to the orthosteric site of mGluR1 and prevents the activation of the receptor by its endogenous ligand glutamate. This leads to the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular Ca2+. The blockade of mGluR1 by this compound results in the modulation of synaptic transmission and plasticity, which underlies its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the central nervous system. For example, this compound has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine. This compound has also been shown to affect the expression of various genes and proteins involved in synaptic plasticity, neuroprotection, and inflammation. These effects suggest that this compound has the potential to modulate the pathophysiology of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid in lab experiments is its high selectivity for mGluR1. This allows for the specific modulation of the receptor without affecting other glutamate receptors. Another advantage is its stability and solubility, which makes it easy to handle and administer. However, one of the limitations of this compound is its relatively low potency compared to other mGluR1 antagonists. This may require higher concentrations of this compound to achieve the desired effects, which may increase the risk of off-target effects.

Future Directions

For research on 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid include investigating its potential therapeutic applications, exploring its mechanisms of action, and developing more potent and selective mGluR1 antagonists.

Synthesis Methods

The synthesis of 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid involves the condensation of 4-methylpyrazole-1-carboxylic acid with cycloheptanone followed by esterification with ethanol. The final product is obtained after purification by column chromatography. The yield of this compound is typically around 50% to 60%.

Scientific Research Applications

1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, this compound has been shown to block the excitotoxicity induced by the activation of mGluR1 in the hippocampal neurons, which is implicated in the pathogenesis of Alzheimer's disease. This compound has also been used to study the involvement of mGluR1 in the regulation of dopamine release in the striatum, which is relevant to Parkinson's disease.

Properties

IUPAC Name

1-(4-methylpyrazol-1-yl)cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10-8-13-14(9-10)12(11(15)16)6-4-2-3-5-7-12/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTJQGSZVGOWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2(CCCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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